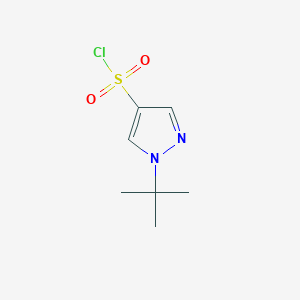

1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride” is a sulfonyl chloride derivative of pyrazole. Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature .

Synthesis Analysis

While specific synthesis methods for “1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride” are not available, tert-butyl compounds are often synthesized through reactions involving tert-butyl alcohol and a suitable reagent . For instance, tert-butyl chloride can be synthesized from tert-butyl alcohol and hydrochloric acid via an SN1 reaction .Molecular Structure Analysis

The molecular structure of “1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride” would likely consist of a pyrazole ring substituted at the 1-position with a tert-butyl group and at the 4-position with a sulfonyl chloride group .Chemical Reactions Analysis

Sulfonyl chlorides are typically reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfonic acids . The tert-butyl group is generally quite stable and does not readily participate in reactions .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “1-(tert-Butyl)-1H-pyrazole-4-sulfonyl chloride” are not available, we can infer some likely properties based on its structure. It would likely be a solid at room temperature, and due to the presence of the sulfonyl chloride group, it would likely be reactive and possibly corrosive .Scientific Research Applications

Catalysis and Organic Synthesis

Ionic Liquid Catalysts : Novel ionic liquids, such as 1-sulfopyridinium chloride, have been synthesized and characterized for use as efficient, homogeneous, and reusable catalysts in various organic synthesis reactions, including the tandem Knoevenagel–Michael reaction (Moosavi-Zare et al., 2013).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides : Sulfur-functionalized aminoacrolein derivatives are utilized for the synthesis of heterocyclic sulfonyl chlorides and fluorides, demonstrating the versatility of these compounds in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Stereoselective Mizoroki–Heck C—C Cross-Coupling Reactions : In the presence of iron(II) chloride and potassium tert-butoxide, aryl and heteroaryl iodides undergo stereoselective cross-coupling reactions, highlighting the potential of these reagents in fine chemical synthesis (Loska, Volla, & Vogel, 2008).

Green Chemistry and Environmental Applications

Green Synthesis Protocols : The development of green synthetic protocols using ionic liquids for the solvent-free synthesis of complex organic molecules like pyranopyrazoles, demonstrating environmentally friendly and efficient synthetic routes (Sharifi Aliabadi & Mahmoodi, 2016).

Ionic Liquids in Friedel-Crafts Sulfonylation : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media and catalysts for Friedel-Crafts sulfonylation reactions highlights their potential in sustainable chemistry (Nara, Harjani, & Salunkhe, 2001).

Medicinal Chemistry and Biological Applications

Synthesis of Cyclooxygenase-2 Inhibitors : A study on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, like celecoxib, demonstrates the importance of such compounds in drug development (Penning et al., 1997).

Metallosupramolecular Chemistry : The self-assembly of metallosupramolecular cages involving pyrazole derivatives, used in coordination chemistry and potential applications in drug delivery systems (Hartshorn & Steel, 1997).

Analytical Chemistry and Material Science

- Extraction and Separation of Metals : Research on the extraction and separation of lanthanoids using pyrazolone derivatives in ionic liquids showcases the application of these compounds in analytical and materials chemistry (Atanassova et al., 2014).

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, depending on their specific structural features .

Mode of Action

Pyrazole derivatives are generally known to participate in nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-h shift, resulting in the formation of various pyrazole derivatives .

Biochemical Pathways

It’s worth noting that pyrazole derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The compound’s participation in sm cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds .

Action Environment

The action of 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature in an inert atmosphere , suggesting that its stability and efficacy may be affected by temperature and exposure to reactive gases.

Safety and Hazards

properties

IUPAC Name |

1-tert-butylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-5-6(4-9-10)13(8,11)12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPROHKMRBNXXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2986567.png)

![4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2986569.png)

![N-(sec-butyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2986583.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2986584.png)